molecular formula C9H9ClO4S B034660 Ethyl 2-(chlorosulfonyl)benzoate CAS No. 103008-54-4

Ethyl 2-(chlorosulfonyl)benzoate

Cat. No.: B034660
CAS No.: 103008-54-4
M. Wt: 248.68 g/mol
InChI Key: YYVLJSYHJIQREA-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a chlorosulfonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

Ethyl 2-(chlorosulfonyl)benzoate is a chemical compound with the formula C9H9ClO4S The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound can act as a chlorosulfonylating agent in organic reactions . This means it can introduce a chlorosulfonyl group into a molecule, which can lead to various changes in the molecule’s properties and reactivity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(chlorosulfonyl)benzoate can be synthesized through a multi-step process involving the chlorosulfonation of ethyl benzoate. The general synthetic route involves the reaction of ethyl benzoate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group onto the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous-flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling chlorosulfonic acid. This method allows for higher yields and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-(chlorosulfonyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and other bioactive molecules .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals and materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ester and a chlorosulfonyl group on the benzene ring.

Properties

IUPAC Name

ethyl 2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVLJSYHJIQREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103008-54-4
Record name ethyl 2-(chlorosulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate as a chemical reagent?

A1: 2-(2-Methoxyethoxy)this compound serves as a versatile reagent for introducing a leaving group into molecules. This leaving group demonstrates selective reactivity towards various chemical species. [] This selectivity makes it particularly useful in reactions involving Titanium(IV) halides, azides, metal halide salts, and even positron-emitting metal fluorides, highlighting its potential in diverse chemical syntheses and potentially radiolabeling applications. []

Q2: What are the storage recommendations for 2-(2-Methoxyethoxy)this compound given its reactivity?

A2: While considered relatively stable, 2-(2-Methoxyethoxy)this compound should be protected from moisture and heat to maximize its shelf life. Refrigeration can further enhance its stability, allowing storage for six months or more without significant decomposition. [] Although formal toxicity studies are lacking, it's crucial to handle this sulfonyl chloride reagent with caution as it's likely harmful if ingested or absorbed through the skin. []

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